molecular formula C18H18N4O3S B2665694 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide CAS No. 953185-72-3

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide

Cat. No.: B2665694
CAS No.: 953185-72-3
M. Wt: 370.43
InChI Key: WMCSRVFDAZFBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a synthetic small molecule for research use. It is supplied with high purity and is identified with the CAS Number 952989-59-2 . This compound features a pyridazinone core, a scaffold recognized in medicinal chemistry for its potential in drug discovery. Research into structurally similar pyridazinone-based compounds has shown they can function as inhibitors of protein-protein interactions, such as those between PRMT5 methyltransferase and its substrate adaptor proteins . The presence of both the pyridazinone and thiazole rings in a single molecule makes this compound a valuable chemical tool for probing biological pathways and for the development of novel therapeutic agents. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-25-14-5-2-4-13(12-14)15-7-8-17(24)22(21-15)10-3-6-16(23)20-18-19-9-11-26-18/h2,4-5,7-9,11-12H,3,6,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCSRVFDAZFBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a compound of significant interest in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O3, with a molecular weight of approximately 391.471 g/mol. The compound features a pyridazinone core, a methoxyphenyl group, and a thiazole moiety, which contribute to its biological properties.

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

  • Cytotoxicity : Studies have demonstrated that derivatives of pyridazinone compounds can induce apoptosis in cancer cells. For instance, related compounds have shown cytotoxic effects against colon cancer cells (HCT116 and HT29) with IC50 values below 4 µM, indicating potent antitumor activity .
  • Osteoclast Differentiation Inhibition : Another significant activity includes the inhibition of osteoclast differentiation. This is particularly relevant for conditions like osteoporosis. The compound modulates CD47 expression and cathepsin K activity rather than directly interfering with RANKL signaling pathways .
  • Antineoplastic Properties : The compound has been evaluated for its antineoplastic potential, showing selective cytotoxicity towards malignant cells while sparing non-malignant cells, thus providing a favorable selectivity index .

Biological Activity Data Table

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
Osteoclast DifferentiationInhibits formation of multinucleated osteoclasts
Antineoplastic PropertiesSelective cytotoxicity towards malignant cells

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Colon Cancer Study : A study involving related pyridazinone compounds demonstrated significant cytotoxic effects against colon cancer cell lines (HCT116 and HT29). The results indicated that specific structural modifications could enhance potency and selectivity .
  • Bone Metabolism Regulation : Research on N-butyl derivatives indicated that these compounds effectively inhibit osteoclast differentiation by modulating key signaling pathways. This suggests that similar modifications in this compound could yield beneficial effects in bone health .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on:

Pyridazinone core substitutions (e.g., methoxy, halogen, or alkyl groups).

Linker variations (e.g., propanamide, butanamide, or ethylene chains).

Terminal functional groups (e.g., thiazole, pyrazole, or substituted aryl groups).

Table 1: Structural Comparison of Key Analogs
Compound Name Pyridazinone Substitution Linker Terminal Group Key Features Reference
4-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide 3-Methoxyphenyl Butanamide Thiazol-2-yl Enhanced solubility via methoxy; thiazole for target interaction N/A
3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(pyrazol-4-yl)propanamide (6f) 4-Chlorophenyl/piperazine Propanamide 1,5-Dimethyl-3-oxo-pyrazol-4-yl Chlorine for lipophilicity; piperazine for basicity
2-[5-(3-Methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-N-[4-(methylthio)phenyl]acetamide (8c) 3-Methoxybenzyl/methyl Acetamide 4-Methylthiophenyl Methylthio for metabolic stability; benzyl for bulkiness
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Benzyloxy Sulfonamide Benzenesulfonamide Sulfonamide for acidity; benzyloxy for steric effects

Physicochemical and Spectroscopic Properties

While spectral data for the target compound are unavailable, analogs provide insights:

  • Melting Points: Pyridazinone derivatives typically exhibit melting points between 145–147°C (e.g., 6h in ) .
  • IR Stretches: C=O peaks near 1650–1680 cm⁻¹ (pyridazinone and amide carbonyls) .
  • 1H NMR : Aromatic protons in the 7.20–7.93 ppm range (e.g., 6h in ), with methoxy groups at ~3.80 ppm .

Pharmacological Potential

  • Thiazole-Terminated Analogs : Thiazole moieties (as in the target compound) are associated with kinase inhibition and antimicrobial activity due to sulfur’s electronegativity .
  • Piperazine-Containing Derivatives (e.g., 6f) : Piperazine enhances solubility and bioavailability, often utilized in CNS-targeting drugs .
  • Chlorophenyl/Methylthio Groups (e.g., 6f, 8c) : Improve lipophilicity and membrane permeability but may increase metabolic instability .

Critical Analysis of Structural Advantages and Limitations

  • Advantages of Target Compound :
    • The butanamide linker may offer conformational flexibility compared to shorter propanamide chains .
    • Thiazol-2-yl group’s hydrogen-bonding capacity could enhance target specificity .
  • Limitations :
    • Lack of electron-withdrawing groups (e.g., Cl, F) may reduce binding affinity compared to halogenated analogs .
    • Methoxy groups, while improving solubility, might reduce metabolic stability compared to methylthio .

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